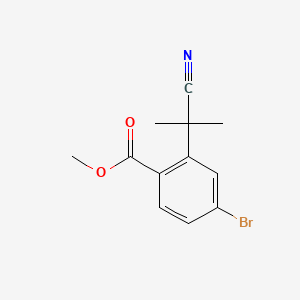
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is an organic compound with the molecular formula C12H12BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a cyano group at the 2-position, along with a methyl ester functional group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate typically involves multi-step organic reactions. One common method involves the bromination of methyl benzoate, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and potassium cyanide (KCN) for the cyano substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be hydrolyzed to a carboxylic acid using strong acids or bases.
Common Reagents and Conditions
Bromination: FeBr3 as a catalyst.
Cyano Substitution: KCN in the presence of a suitable solvent.
Reduction: LiAlH4 in anhydrous ether.
Hydrolysis: Strong acids (HCl) or bases (NaOH).
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Conversion to amines.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: Lacks the cyano group, making it less reactive in certain substitution reactions.
Methyl 2-cyanobenzoate: Lacks the bromine atom, affecting its reactivity and applications.
Methyl 4-(bromomethyl)benzoate: Features a bromomethyl group instead of a cyano group, leading to different chemical behavior.
Propriétés
Formule moléculaire |
C12H12BrNO2 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
methyl 4-bromo-2-(2-cyanopropan-2-yl)benzoate |
InChI |
InChI=1S/C12H12BrNO2/c1-12(2,7-14)10-6-8(13)4-5-9(10)11(15)16-3/h4-6H,1-3H3 |
Clé InChI |
SVRQNJOKXUNIOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=C(C=CC(=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
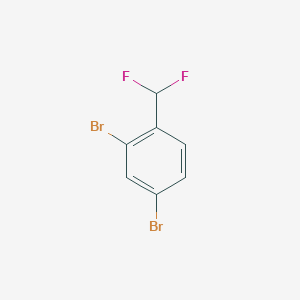
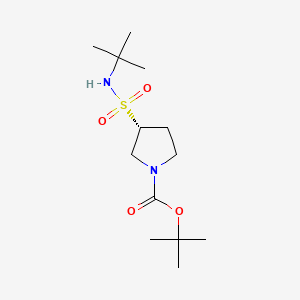
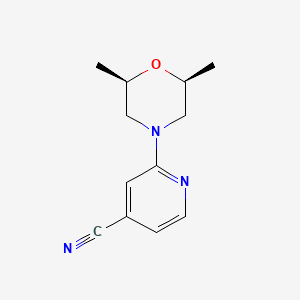

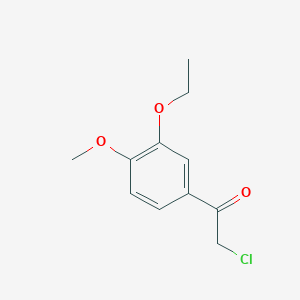
![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)


![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
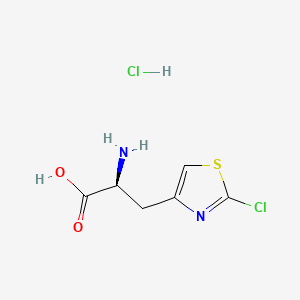
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)
